Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide
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Overview
Description
Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a piperidinium ring, a nitrofurfurylidene group, and a hydrazino carbonylmethyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide typically involves the reaction of piperidine with 5-nitrofurfuraldehyde to form the nitrofurfurylidene intermediate. This intermediate is then reacted with hydrazine to introduce the hydrazino group. Finally, the compound is brominated to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidinium compounds.
Scientific Research Applications
Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its nitrofurfurylidene group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This mechanism is similar to that of other nitrofuran antibiotics, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Furazolidone: Another nitrofuran compound with similar antimicrobial properties.
Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.
Uniqueness
Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is unique due to its specific structural features, such as the piperidinium ring and the hydrazino carbonylmethyl moiety. These features confer distinct chemical reactivity and biological activity compared to other nitrofuran compounds .
Properties
CAS No. |
37386-05-3 |
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Molecular Formula |
C12H18BrN5O4 |
Molecular Weight |
376.21 g/mol |
IUPAC Name |
2-(1-aminopiperidin-1-ium-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide;bromide |
InChI |
InChI=1S/C12H17N5O4.BrH/c13-17(6-2-1-3-7-17)9-11(18)15-14-8-10-4-5-12(21-10)16(19)20;/h4-5,8H,1-3,6-7,9,13H2;1H/b14-8+; |
InChI Key |
JAQISFIGDBCCGQ-XHIXCECLSA-N |
Isomeric SMILES |
C1CC[N+](CC1)(CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])N.[Br-] |
Canonical SMILES |
C1CC[N+](CC1)(CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])N.[Br-] |
Origin of Product |
United States |
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